molecular formula C7H10ClN3O B2567406 1-Hydroxy-2-phenylguanidine;hydrochloride CAS No. 401510-67-6

1-Hydroxy-2-phenylguanidine;hydrochloride

Cat. No.: B2567406
CAS No.: 401510-67-6
M. Wt: 187.63
InChI Key: SOEHPVVDBXAPTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific details about the molecular structure of 1-Hydroxy-2-phenylguanidine;hydrochloride are not available in the searched resources.

Scientific Research Applications

Novel Chemoselective Deprotection Method

A study by Oyama and Kondo (2003) introduced a convenient and useful reagent, 1,1,3,3-Tetramethylguanidine, for chemoselective deprotection of both silyl and acetyl groups on acidic hydroxyl groups such as phenol and carboxylic acid, without affecting aliphatic silyl and acetyl groups. This chemoselectivity depends on the acidity of the hydroxyl group, indicating potential synthetic applications for similar compounds including "1-Hydroxy-2-phenylguanidine;hydrochloride" (Oyama & Kondo, 2003).

DNA Damage by Free Radical Production

Aminoguanidine, a related compound, has been studied for its potent drug properties to inhibit the formation of advanced glycation end-products (AGEs) and reverse glycation-mediated damage. However, its interaction with transition metals like Fe+3 can damage supercoiled plasmid DNA, cautioning against its indiscriminate use in clinical prophylaxis in diabetes, which may offer insights into the reactivity and potential biological effects of "this compound" (Suji & Sivakami, 2006).

Chlorination and Bromination of Guanidine Derivatives

The chlorination and bromination of guanidine derivatives, such as 1,3-diphenylguanidine, have been investigated for their kinetics, transformation products, and toxicity assessment. This research provides valuable information on the environmental fate of guanidine compounds and their derivatives, including "this compound" (Sieira et al., 2019).

Nucleophilicity of Oximes

A study by Bolotin et al. (2016) on the nucleophilicity of oximes, including hydroxyguanidine, provides insights into their reactivity and potential applications in organic synthesis and chemical modifications. This could inform the chemical behavior and reactivity of "this compound" in various reactions (Bolotin et al., 2016).

Green Synthesis in Aqueous Medium

Kidwai and Singhal (2007) described the synthesis of nitrogen-containing heterocycles from arylidene barbituric acid and various ammonia derivatives, including aminoguanidine hydrochloride, in an alkaline aqueous medium. This methodology highlights the potential for environmentally friendly synthesis routes involving guanidine derivatives (Kidwai & Singhal, 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While specific details about the mechanism of action of 1-Hydroxy-2-phenylguanidine;hydrochloride are not available, it’s worth noting that many drugs work by binding to receptors in the body .

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions. While specific safety data for 1-Hydroxy-2-phenylguanidine;hydrochloride is not available, safety data for related compounds such as guanidine hydrochloride and hydrochloric acid can provide some insights.

Properties

IUPAC Name

1-hydroxy-2-phenylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-7(10-11)9-6-4-2-1-3-5-6;/h1-5,11H,(H3,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEHPVVDBXAPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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